molecular formula C6H13NO2 B8814928 N-methylnorvaline hydrochloride

N-methylnorvaline hydrochloride

Cat. No.: B8814928
M. Wt: 131.17 g/mol
InChI Key: HCPKYUNZBPVCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylnorvaline hydrochloride can be synthesized through several methods. One common approach involves the reductive N-methylation of norvaline. This process typically uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . The reaction conditions often involve the use of catalysts and reductants to facilitate the methylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source . This environmentally benign method uses hydrosilanes as reductants and can achieve high selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methylnorvaline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reductive agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methylnorvaline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-methylnorvaline hydrochloride can be compared to other similar compounds, such as norvaline, valine, and leucine. While these compounds share structural similarities, this compound’s unique methyl group distinguishes it from the others. This structural difference can lead to variations in reactivity and biological activity .

Comparison with Similar Compounds

  • Norvaline
  • Valine
  • Leucine
  • α-Methyl-norvaline

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(methylamino)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

HCPKYUNZBPVCHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC

Origin of Product

United States

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